molecular formula C12H14N2O5 B8755372 4-nitro-2-(oxan-4-ylamino)benzoic acid

4-nitro-2-(oxan-4-ylamino)benzoic acid

Cat. No.: B8755372
M. Wt: 266.25 g/mol
InChI Key: KGRLYVDLVXIAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-2-(oxan-4-ylamino)benzoic acid is an organic compound with a complex structure that includes a nitro group, an oxan-4-ylamino group, and a benzoic acid moiety

Preparation Methods

The synthesis of 4-nitro-2-(oxan-4-ylamino)benzoic acid typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by the introduction of the oxan-4-ylamino group through a substitution reaction. The final step involves the formation of the benzoic acid moiety. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-nitro-2-(oxan-4-ylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The oxan-4-ylamino group can be substituted with other functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-nitro-2-(oxan-4-ylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-nitro-2-(oxan-4-ylamino)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxan-4-ylamino group may also play a role in the compound’s biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

4-nitro-2-(oxan-4-ylamino)benzoic acid can be compared with similar compounds such as:

    4-nitrobenzoic acid: Lacks the oxan-4-ylamino group, making it less complex.

    2-amino-4-nitrobenzoic acid: Contains an amino group instead of the oxan-4-ylamino group.

    4-nitro-3-(octanoyloxy)benzoic acid: Has a different substituent group, leading to different properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O5

Molecular Weight

266.25 g/mol

IUPAC Name

4-nitro-2-(oxan-4-ylamino)benzoic acid

InChI

InChI=1S/C12H14N2O5/c15-12(16)10-2-1-9(14(17)18)7-11(10)13-8-3-5-19-6-4-8/h1-2,7-8,13H,3-6H2,(H,15,16)

InChI Key

KGRLYVDLVXIAQR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitro-2-(tetrahydro-pyran-4-ylamino)-benzoic acid ethyl ester (11.2 g, 38 mmol) was dissolved in 200 mL of ethanol at 60° C. then 2N NaOH was added (40 mL, 80 mmol). The mixture was stirred at 60° C. for 4 hours, then the solvent removed under reduced pressure. The residue was taken-up with 200 mL of water and the mixture brought to acidic pH with 2N HCl (35 mL). The precipitated yellow solid was filtered, washed with plenty of water and dried in oven at 40° C. affording the title compound (9.3 g).
Quantity
11.2 g
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reactant
Reaction Step One
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200 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

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